

Spectroscopic Characterization of Azido-PEG2-propargyl: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Azido-PEG2-propargyl

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Azido-PEG2-propargyl is a heterobifunctional linker widely utilized in chemical biology and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.^{[1][2]} Its structure incorporates a terminal azide group, a diethylene glycol (PEG2) spacer, and a terminal propargyl group. This arrangement allows for sequential or orthogonal "click" chemistry reactions, providing a versatile platform for linking molecules of interest. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **Azido-PEG2-propargyl**, along with detailed experimental protocols and workflow visualizations.

Molecular Structure and Properties

Chemical Formula: $C_7H_{11}N_3O_2$

Molecular Weight: 169.18 g/mol

Structure:

The azide ($-N_3$) and propargyl ($-C\equiv CH$) functional groups are key to its utility, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.^[1] The PEG2 spacer enhances solubility and provides appropriate spatial separation between conjugated moieties.

Spectroscopic Data

A thorough spectroscopic analysis is crucial to confirm the identity and purity of **Azido-PEG2-propargyl**. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of **Azido-PEG2-propargyl** by providing information about the chemical environment of each proton and carbon atom.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~3.68 | t | 2H | -O-CH ₂ -CH ₂ -N ₃ |
| ~3.65 | m | 4H | -O-CH ₂ -CH ₂ -O- |
| ~3.38 | t | 2H | -CH ₂ -CH ₂ -N ₃ |
| ~4.20 | d | 2H | -O-CH ₂ -C \equiv CH |
| ~2.45 | t | 1H | -C \equiv CH |

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~79.5 | $\text{C}\equiv\text{CH}$ |
| ~75.0 | $\text{C}\equiv\text{CH}$ |
| ~70.5 | $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ |
| ~70.0 | $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ |
| ~69.0 | $-\text{O}-\text{CH}_2-\text{C}\equiv\text{CH}$ |
| ~58.5 | $-\text{CH}_2-\text{CH}_2-\text{N}_3$ |
| ~50.6 | CH_2-N_3 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. A signal for the carbon adjacent to the azide group in a similar PEG compound has been reported at 50.64 ppm.[\[3\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in **Azido-PEG2-propargyl** based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm^{-1}) | Intensity | Functional Group | Vibrational Mode |
|---------------------------------|---------------|------------------------------|------------------------|
| ~3300 | Strong, Sharp | $\equiv\text{C}-\text{H}$ | Stretching |
| ~2920 | Medium | $\text{C}-\text{H}$ | Stretching (Aliphatic) |
| ~2870 | Medium | $\text{C}-\text{H}$ | Stretching (Aliphatic) |
| ~2100 | Strong, Sharp | $-\text{N}_3$ | Asymmetric Stretching |
| ~1100 | Strong, Broad | $\text{C}-\text{O}-\text{C}$ | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **Azido-PEG2-propargyl** and to confirm its elemental composition.

Table 4: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) |
|---------------------|------------------|----------------|
| [M+H] ⁺ | 170.09 | ~170.1 |
| [M+Na] ⁺ | 192.07 | ~192.1 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Azido-PEG2-propargyl**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Azido-PEG2-propargyl** in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: -10 to 160 ppm

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **Azido-PEG2-propargyl** liquid directly onto the center of the ATR crystal.
- Acquire the background spectrum of the clean, empty ATR crystal before analyzing the sample.

Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a stock solution of **Azido-PEG2-propargyl** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

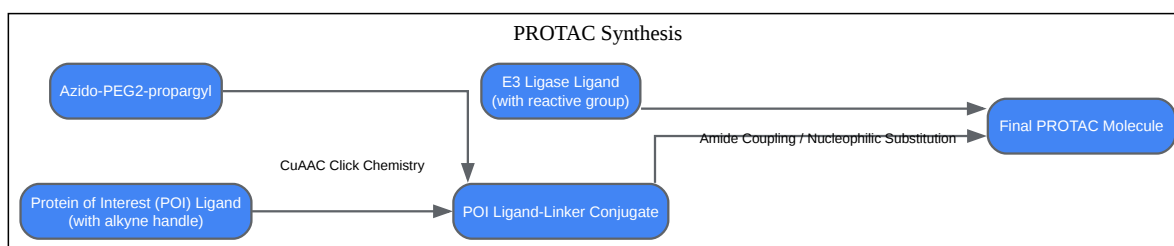
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrument Parameters (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+)
- Mass Range: m/z 50-500
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-350 °C

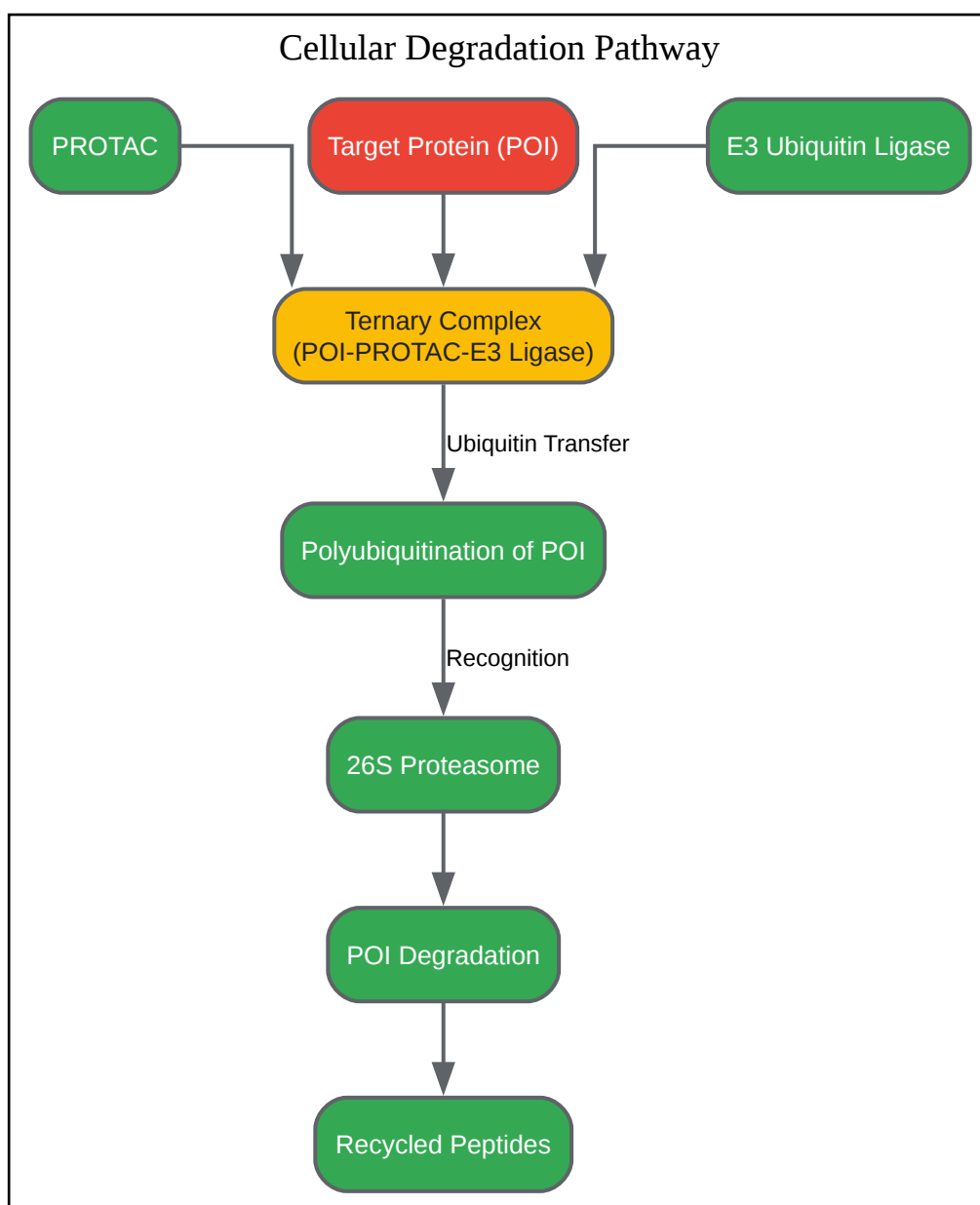
Experimental Workflows and Signaling Pathways

Azido-PEG2-propargyl is a key component in the synthesis of PROTACs, which function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The following diagrams illustrate the logical workflow for synthesizing a PROTAC using this linker and the subsequent biological pathway.



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Caption: PROTAC Synthesis Workflow using **Azido-PEG2-propargyl**.



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Caption: PROTAC-mediated Protein Degradation Pathway.

This guide provides the foundational spectroscopic data and experimental considerations for researchers working with **Azido-PEG2-propargyl**. Accurate characterization of this versatile linker is the first step towards its successful implementation in the development of novel therapeutics and chemical biology tools.

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